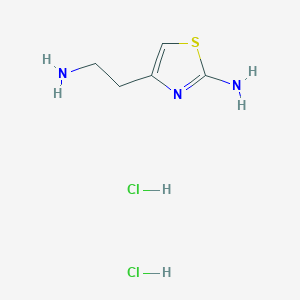

4-(2-Aminoethyl)thiazol-2-amine dihydrochloride

Description

Properties

IUPAC Name |

4-(2-aminoethyl)-1,3-thiazol-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S.2ClH/c6-2-1-4-3-9-5(7)8-4;;/h3H,1-2,6H2,(H2,7,8);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGXJUJXMQAWMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)CCN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Mechanism of Action of 4-(2-Aminoethyl)thiazol-2-amine Dihydrochloride

This guide provides an in-depth technical analysis of 4-(2-Aminoethyl)thiazol-2-amine dihydrochloride , a specific thiazole isostere of histamine. It details the compound's mechanism of action as a Histamine H2 receptor agonist, its molecular interactions, and experimental validation protocols.

Executive Summary

This compound (CAS: 89364-16-9) is a synthetic heterocyclic amine and a structural isostere of histamine. It functions primarily as a Histamine H2 receptor agonist . By replacing the imidazole ring of histamine with a 2-amino-thiazole ring, this compound mimics the tautomeric properties required for receptor activation while altering metabolic stability and selectivity. It is utilized in pharmacological research to interrogate Gs-protein coupled signaling pathways, specifically those regulating gastric acid secretion and cardiac chronotropy.

Chemical Identity & Physicochemical Properties

The compound represents a critical scaffold in medicinal chemistry where the imidazole moiety of histamine is bio-isosterically replaced by a thiazole ring.

| Property | Specification |

| IUPAC Name | 4-(2-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride |

| Common Synonyms | 2-Amino-4-(2-aminoethyl)thiazole; Thiazole-histamine isostere |

| CAS Number | 89364-16-9 (dihydrochloride); 124458-10-2 (free base) |

| Molecular Formula | C₅H₉N₃S[1][2] · 2HCl |

| Molecular Weight | 216.13 g/mol (salt); 143.21 g/mol (base) |

| Solubility | Highly soluble in water and DMSO; sparingly soluble in ethanol. |

| Structural Class | 2-Aminothiazole; Bioisostere of Histamine |

Structural Significance

-

Bioisosterism: The 1,3-thiazole ring replaces the 1,3-imidazole of histamine.

-

Functional Mimicry: The exocyclic amine at position 2 of the thiazole ring functions as a hydrogen bond donor/acceptor, mimicking the

-H or -

Side Chain: The ethylamine side chain at position 4 maintains the precise distance to the receptor's aspartic acid anchor (Asp98), crucial for binding affinity.

Mechanism of Action (Core Pharmacology)

Receptor Target: Histamine H2 Receptor

The primary mechanism of action is the selective agonism of the Histamine H2 Receptor , a G-protein coupled receptor (GPCR). Unlike H1 receptors (linked to Gq/11), the H2 receptor couples to Gs proteins .

Molecular Interaction Model

The activation of the H2 receptor requires a specific proton transfer mechanism (proton shuttle) within the transmembrane domain.

-

Binding: The terminal amino group of the ethyl side chain forms an ionic bond with Asp98 in Transmembrane Domain 3 (TM3).

-

Activation: The 2-amino-thiazole moiety interacts with Asp186 and Thr190 in TM5. The 2-amino group acts as a proton donor, simulating the tautomeric shift seen in histamine, stabilizing the receptor in its active conformation (

).

Signal Transduction Pathway

Upon binding, the compound triggers the canonical Gs-cAMP-PKA signaling cascade:

-

G-Protein Activation: The H2 receptor functions as a Guanine Nucleotide Exchange Factor (GEF) for the

subunit, exchanging GDP for GTP. -

Effector Stimulation:

-GTP dissociates and activates Adenylyl Cyclase (AC) . -

Second Messenger: AC catalyzes the conversion of ATP to cyclic AMP (cAMP) .

-

Kinase Activation: Elevated cAMP binds to the regulatory subunits of Protein Kinase A (PKA) , releasing the catalytic subunits.

-

Physiological Output: PKA phosphorylates downstream effectors, such as:

-

Parietal Cells:

-ATPase (Proton Pump) -

Cardiomyocytes: L-type

channels

-

Pathway Visualization

The following diagram illustrates the signal transduction pathway activated by 4-(2-Aminoethyl)thiazol-2-amine.

Figure 1: Gs-coupled signaling cascade activated by 4-(2-Aminoethyl)thiazol-2-amine binding to the H2 receptor.

Comparison with Related Agonists

The 2-aminothiazole scaffold is distinct from the imidazole of histamine and the isothiourea of dimaprit.

| Compound | Structure Core | H2 Potency (Relative) | Selectivity | Mechanism Note |

| Histamine | Imidazole | 1.0 (Reference) | Non-selective (H1-H4) | Endogenous ligand. |

| Dimaprit | Isothiourea | ~0.18 | H2 Selective | Highly specific but less potent. |

| 4-(2-Aminoethyl)thiazol-2-amine | 2-Aminothiazole | Moderate | H2 Selective | Rigid histamine analogue. |

| Amthamine | 2-Aminothiazole (Methylated) | ~1.5 - 2.0 | High H2 Selectivity | The 5-isomer derivative; more potent due to hydrophobic pocket fit. |

Note: While Amthamine (the 5-substituted analogue) is more potent, the 4-substituted compound described here serves as the fundamental structural prototype for thiazole-based H2 agonism.

Experimental Validation Protocols

To validate the mechanism of action, researchers typically employ a functional cAMP accumulation assay.

Protocol: cAMP Accumulation Assay (HEK293-H2 Cells)

Objective: Quantify the potency (

Materials:

-

HEK293 cells stably expressing human H2 receptor.

-

Assay Buffer: HBSS + 20 mM HEPES + 0.5 mM IBMX (Phosphodiesterase inhibitor).

-

Detection Kit: HTRF cAMP or ELISA cAMP kit.

-

Test Compound: this compound (dissolved in water).

Step-by-Step Methodology:

-

Cell Preparation: Harvest HEK293-H2 cells and resuspend in Assay Buffer at

cells/mL. -

Plating: Dispense 5 µL of cell suspension (5,000 cells) into a 384-well white low-volume plate.

-

Treatment: Add 5 µL of the test compound at varying concentrations (

M to -

Incubation: Incubate for 30 minutes at Room Temperature (RT). The IBMX prevents cAMP degradation, allowing accumulation.

-

Lysis & Detection: Add detection reagents (cAMP-d2 and anti-cAMP-Cryptate) according to the HTRF kit protocol.

-

Reading: Incubate for 1 hour at RT and read on a TR-FRET compatible plate reader (e.g., EnVision).

-

Analysis: Plot the FRET ratio vs. log[Concentration]. Calculate

using a 4-parameter logistic regression.

Expected Result: A sigmoidal dose-response curve indicating concentration-dependent increase in cAMP, confirming H2 agonism.

Applications in Drug Development

While primarily a research tool, this scaffold is relevant in:

-

Fragment-Based Drug Design (FBDD): The 2-aminothiazole moiety is a "privileged structure" used to design inhibitors for kinases and GPCRs.

-

Gastric Acid Secretion Studies: Used to model parietal cell stimulation independent of H1 effects.

-

Cardiac Safety Screening: Used to assess the potential for H2-mediated positive chronotropy (tachycardia) in thiazole-containing drug candidates.

References

-

Eriksen, K. et al. (1992). Histamine H2-receptor agonists.[1] Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles. Journal of Medicinal Chemistry.

-

Coruzzi, G. et al. (1993). Cardiac effects of the novel histamine H2-receptor agonist amthamine: interaction with H1- and H2-receptors in the guinea-pig heart.[1] British Journal of Pharmacology.

-

PubChem. (2025). Compound Summary: 4-(2-Aminoethyl)-1,3-thiazol-2-amine. National Library of Medicine.

-

Black, J.W. et al. (1972). Definition and antagonism of histamine H2-receptors. Nature.

Sources

Technical Whitepaper: 4-(2-Aminoethyl)thiazol-2-amine Dihydrochloride (Amthamine)

Biological Activity, Pharmacology, and Experimental Protocols

Executive Summary

4-(2-Aminoethyl)thiazol-2-amine dihydrochloride , commonly known as Amthamine , is a highly potent and selective histamine H2 receptor agonist.[1][2] Unlike histamine, which indiscriminately activates H1, H2, H3, and H4 receptors, Amthamine exhibits a high degree of selectivity for the H2 subtype, making it a critical pharmacological tool for dissecting H2-mediated signaling pathways distinct from H1-mediated inflammatory responses or H3-mediated neurotransmitter modulation.

This guide provides a comprehensive technical analysis of Amthamine, focusing on its signal transduction mechanisms, comparative potency against standard agonists (Histamine, Dimaprit), and validated experimental protocols for in vitro and ex vivo assays.

Chemical & Physical Profile

| Property | Specification |

| Common Name | Amthamine Dihydrochloride |

| IUPAC Name | 4-(2-aminoethyl)-1,3-thiazol-2-amine dihydrochloride |

| CAS Number | 89364-16-9 (Dihydrochloride salt) |

| Molecular Formula | C₅H₉N₃S[3] · 2HCl |

| Molecular Weight | 216.13 g/mol |

| Solubility | Highly soluble in water (>50 mM); soluble in DMSO. |

| Stability | Hygroscopic. Store at -20°C in a desiccated environment. Aqueous solutions are stable for 24 hours at 4°C. |

Pharmacology & Mechanism of Action[1][2][4]

Receptor Selectivity and Potency

Amthamine is characterized as a full agonist at the histamine H2 receptor.[2][4] Its thiazole ring structure confers resistance to metabolic degradation by histamine N-methyltransferase, a common issue with histamine itself.

-

H2 Selectivity: Amthamine is devoid of significant activity at H1 and H3 receptors.[2]

-

Potency: In guinea pig atrial preparations (a gold-standard H2 model), Amthamine exhibits a pD2 of approximately 6.72 , making it roughly equipotent to histamine and 3–10 times more potent than Dimaprit.[1]

-

Off-Target Effects (Critical Insight): While selective for H2 receptors at nanomolar to low micromolar concentrations, high doses (>100 µM) may induce catecholamine release or interact with

-adrenergic receptors. Researchers must use H2 antagonists (e.g., Ranitidine, Famotidine) to validate that observed effects are indeed H2-mediated.

Signal Transduction Pathway

Activation of the H2 receptor by Amthamine triggers the Gs-protein coupled cascade. The

Figure 1: The canonical Gs-coupled signaling cascade activated by Amthamine.

Comparative Biological Activity

The following table summarizes the activity of Amthamine relative to other common histaminergic tools.

| Compound | H2 Potency (pD2) | H1 Activity | Stability | Primary Utility |

| Amthamine | 6.72 | Negligible | High | Selective H2 activation; Gastric/Cardiac studies |

| Histamine | 6.88 | High (Agonist) | Low (Metabolized) | Endogenous reference; Non-selective |

| Dimaprit | 5.80 | Negligible | Moderate | H2 activation (Lower potency) |

| Impromidine | ~8.00 | Antagonist | Moderate | High potency H2 agonist (Partial H1 antagonist) |

Experimental Protocols

Protocol A: In Vitro cAMP Accumulation Assay

Objective: Quantify H2 receptor activation in transfected CHO cells or primary gastric parietal cells.

Expert Insight: Phosphodiesterase (PDE) inhibitors are mandatory in this assay. Without them, the rapid degradation of cAMP will mask the Amthamine signal.

-

Cell Preparation: Seed H2-expressing cells (e.g., CHO-H2) in 24-well plates at

cells/well. Incubate overnight. -

Equilibration: Wash cells 2x with HBSS (Hank's Balanced Salt Solution).

-

Pre-incubation: Add HBSS containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine) to inhibit PDE activity. Incubate for 30 minutes at 37°C.

-

Agonist Stimulation:

-

Add Amthamine Dihydrochloride at graded concentrations (

M to -

Incubate for exactly 15 minutes at 37°C.

-

-

Termination: Aspirate medium rapidly. Add 200 µL of 0.1 M HCl to lyse cells and stop the reaction.

-

Quantification: Centrifuge lysates (1000 x g, 10 min) and quantify cAMP in the supernatant using a competitive ELISA or TR-FRET kit.

-

Validation: Pre-treat a control set with 10 µM Ranitidine (H2 antagonist). The Amthamine signal should be fully abolished.

Protocol B: Ex Vivo Guinea Pig Right Atrium Assay

Objective: Measure positive chronotropic (heart rate) effects. This is the classical pharmacological bioassay for H2 activity.

Expert Insight: The guinea pig right atrium beats spontaneously. The left atrium does not and requires electrical pacing. Ensure you isolate the correct chamber.

-

Tissue Isolation: Euthanize guinea pig; rapidly excise the heart. Dissect the right atrium in oxygenated Krebs-Henseleit solution (95% O₂ / 5% CO₂).

-

Mounting: Suspend the atrium vertically in a 20 mL organ bath maintained at 37°C with 1g resting tension.

-

Equilibration: Allow tissue to stabilize for 45–60 minutes, washing with fresh buffer every 15 minutes until the basal beat rate is constant.

-

Cumulative Dosing:

-

Add Amthamine cumulatively (

M to -

Wait for the response to plateau (approx. 2–3 mins) before the next addition.

-

-

Data Analysis: Plot % increase in heart rate vs. log[Amthamine]. Calculate EC50.

Figure 2: Workflow for the ex vivo guinea pig right atrium chronotropy assay.

Safety & Handling

-

Hazard: Irritant to eyes, respiratory system, and skin.

-

PPE: Wear safety glasses, gloves, and a lab coat. Handle powder in a fume hood to avoid inhalation.

-

Disposal: Dispose of as hazardous chemical waste containing nitrogen and sulfur.

References

-

BenchChem. (n.d.). This compound. Retrieved from

-

Coruzzi, G., et al. (1993). The new potent and selective histamine H2 receptor agonist amthamine as a tool to study gastric secretion. Naunyn-Schmiedeberg's Archives of Pharmacology. Retrieved from

-

Poli, E., et al. (1994). Positive inotropic activity of the novel histamine H2-receptor agonist, amthamine, on the human heart in vitro. General Pharmacology. Retrieved from

-

Coruzzi, G., et al. (1996). Cardiovascular effects of the novel histamine H2 receptor agonist amthamine: interaction with the adrenergic system. European Journal of Pharmacology. Retrieved from

-

PubChem. (n.d.).[3] 4-(2-Aminoethyl)-1,3-thiazol-2-amine.[3] Retrieved from

Sources

- 1. In vitro cardiac pharmacology of the new histamine H2-receptor agonist amthamine: comparisons with histamine and dimaprit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The new potent and selective histamine H2 receptor agonist amthamine as a tool to study gastric secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-(2-Aminoethyl)-1,3-thiazol-2-amine | C5H9N3S | CID 10964631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Positive inotropic activity of the novel histamine H2-receptor agonist, amthamine, on the human heart in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(2-Aminoethyl)thiazol-2-amine dihydrochloride potential therapeutic targets

Therapeutic Targets & Experimental Pharmacodynamics[1][2][3][4][5]

Executive Summary

4-(2-Aminoethyl)thiazol-2-amine dihydrochloride , commonly known as Amthamine , is a highly potent and selective agonist of the Histamine H2 receptor (H2R) .[1][2][3] Unlike the endogenous ligand histamine, which activates H1, H2, H3, and H4 receptors indiscriminately, Amthamine exhibits strict selectivity for the H2 subtype.

This technical guide analyzes the compound’s molecular mechanism, validates its primary therapeutic targets, and provides standardized protocols for experimental verification. While primarily utilized as a pharmacological probe to dissect H2-mediated physiology (gastric acid secretion, cardiac inotropy, and immune modulation), its structural properties offer a scaffold for developing H2-specific therapeutic agents for acute heart failure and diagnostic applications.

Chemical & Pharmacological Profile

| Property | Specification |

| IUPAC Name | 4-(2-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride |

| Common Name | Amthamine dihydrochloride |

| CAS Number | 142437-67-0 (dihydrochloride) |

| Molecular Formula | C5H9N3S[1] · 2HCl |

| Molecular Weight | 216.13 g/mol |

| Solubility | Water (>20 mg/mL), DMSO |

| Receptor Selectivity | H2 >> H1, H3, H4 |

| Potency (pD2) | ~6.7 (Guinea pig atria), comparable to Histamine |

Structural Insight: The thiazole ring of Amthamine replaces the imidazole ring of histamine. This modification maintains H2 receptor affinity while abolishing affinity for H1 receptors, eliminating the confounding vasoconstrictive and bronchoconstrictive effects seen with non-selective histamine agonists.

Primary Therapeutic Target: Histamine H2 Receptor

The therapeutic and experimental utility of Amthamine is derived entirely from its interaction with the Histamine H2 Receptor , a Gs-coupled G-protein coupled receptor (GPCR).

2.1 Molecular Mechanism of Action

Upon binding to the transmembrane H2 receptor, Amthamine induces a conformational change that catalyzes the exchange of GDP for GTP on the Gαs subunit. This initiates a phosphorylation cascade critical for smooth muscle relaxation, gastric acid secretion, and cardiac contractility.

Signal Transduction Pathway:

-

Ligand Binding: Amthamine binds H2R.[1]

-

G-Protein Activation: Gαs dissociates and activates Adenylyl Cyclase (AC) .

-

Second Messenger: AC converts ATP to cyclic AMP (cAMP) .

-

Effector Activation: cAMP activates Protein Kinase A (PKA) .

-

Physiological Output:

-

Gastric: Phosphorylation of H+/K+ ATPase (Proton Pump).

-

Cardiac:[2] Phosphorylation of L-type Ca2+ channels (CaV1.2) and Phospholamban.

-

2.2 Pathway Visualization

The following diagram illustrates the H2R signaling cascade activated by Amthamine in a cardiac myocyte context.

Figure 1: Amthamine-mediated H2 signaling pathway in cardiac myocytes leading to positive inotropy.

Therapeutic Applications & Research Utility

3.1 Cardiovascular: Positive Inotropic Support

Amthamine has been extensively studied as a positive inotropic agent. Unlike catecholamines (beta-adrenergic agonists), H2 agonists provide contractility support via a distinct receptor system, potentially offering an alternative in beta-blocker-compromised hearts.

-

Target: Cardiac H2 receptors (Atria and Ventricles).

-

Effect: Increases heart rate (chronotropy) and contraction force (inotropy).

-

Advantage: Lack of H1 activity prevents coronary vasoconstriction often seen with non-selective histamine administration.

3.2 Gastrointestinal: Diagnostic Secretagogue

While H2 antagonists (e.g., Ranitidine) are standard therapy for ulcers, Amthamine serves as a precise secretagogue in research.

-

Target: Parietal cells of the gastric fundus.

-

Utility: Used to challenge gastric mucosa in ex vivo models to assess the efficacy of novel H2 antagonists or proton pump inhibitors (PPIs).

3.3 Immunology: Anti-Inflammatory Modulation

Recent research identifies H2 receptors on myeloid cells (neutrophils, eosinophils, monocytes).

-

Target: H2 receptors on Eosinophils.[1]

-

Effect: Amthamine binding inhibits chemotaxis and degranulation.

-

Potential: Investigation into non-steroidal anti-inflammatory pathways for allergic asthma or eosinophilic esophagitis.

Experimental Protocols

4.1 In Vitro Functional Assay: cAMP Accumulation

This protocol validates Amthamine activity using a CHO-K1 cell line stably expressing human H2R.

Reagents:

-

Assay Buffer: HBSS + 20 mM HEPES + 0.1% BSA + 0.5 mM IBMX (Phosphodiesterase inhibitor).

-

Detection Kit: TR-FRET cAMP kit (e.g., LANCE or HTRF).

Workflow:

-

Cell Prep: Harvest CHO-H2R cells and resuspend in Assay Buffer at

cells/mL. -

Plating: Dispense 5 µL of cell suspension (5,000 cells) into a 384-well white low-volume plate.

-

Stimulation: Add 5 µL of Amthamine (Serial dilution:

M to-

Control: Use Histamine (

) as Max Control; Buffer as Min Control.

-

-

Incubation: Incubate for 30 minutes at Room Temperature .

-

Detection: Add 10 µL of detection mix (cAMP-d2 + Anti-cAMP-Cryptate).

-

Read: Incubate 1 hour and read on a TR-FRET compatible plate reader (Ex: 340nm, Em: 615/665nm).

Self-Validation:

-

EC50 Expectation: Amthamine should exhibit an EC50 in the low nanomolar range (approx. 10-100 nM).

-

Z' Factor: A Z' > 0.5 confirms assay robustness.

4.2 Ex Vivo Organ Bath: Guinea Pig Atria

Used to distinguish H2 selectivity (lack of H1 effect).

Workflow:

-

Isolation: Rapidly remove the heart from a euthanized guinea pig. Dissect the right atrium.

-

Mounting: Suspend the atrium in an organ bath containing Krebs-Henseleit solution (37°C, 95% O2/5% CO2).

-

Equilibration: Apply 1g resting tension. Allow to equilibrate for 60 mins, washing every 15 mins.

-

Agonist Challenge: Add cumulative concentrations of Amthamine (

to -

Measurement: Record spontaneous beating rate (chronotropy).

-

Antagonist Confirmation: Pre-incubate with Ranitidine (H2 antagonist,

) or Mepyramine (H1 antagonist,-

Result: Ranitidine should cause a rightward shift of the Amthamine curve (Schild plot analysis). Mepyramine should have no effect, confirming H2 selectivity.

-

Comparative Pharmacological Data

The following table summarizes the potency of Amthamine relative to other histaminergic ligands.

| Compound | Target Selectivity | Guinea Pig Atria (pD2) | Gastric Secretion (Relative Potency) | Notes |

| Amthamine | H2 (Selective) | 6.72 ± 0.05 | 1.0 (Ref) | Full agonist; No H1/H3 activity.[3] |

| Histamine | Non-selective (H1-H4) | 6.55 ± 0.08 | ~1.0 | Causes hypotension via H1. |

| Dimaprit | H2 (Selective) | 5.60 ± 0.10 | ~0.2 | Weak agonist; requires high doses. |

| Impromidine | H2 (Agonist) / H3 (Antagonist) | 7.50 | ~10.0 | Partial agonist in some tissues. |

References

-

Coruzzi, G., et al. (1993).[1] "The new potent and selective histamine H2 receptor agonist amthamine as a tool to study gastric secretion."[3][4] Naunyn-Schmiedeberg's Archives of Pharmacology.

-

Eriks, J. C., et al. (1992).[1] "Histamine H2-receptor agonists.[1][5][6] Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles." Journal of Medicinal Chemistry.

-

Poli, E., et al. (1994). "In vitro cardiac pharmacology of the new histamine H2-receptor agonist amthamine: comparisons with histamine and dimaprit." Agents and Actions.

-

Giembycz, M. A., et al. (1996). "Pharmacology of the histamine receptor subtype mediating the inhibitory effect of histamine on human eosinophil degranulation." Journal of Pharmacology and Experimental Therapeutics.

-

Baker, J. G. (2007).[7] "Antagonism of histamine H2 receptor responses."[5][6][7][8] British Journal of Pharmacology.[1]

Sources

- 1. Amthamine - Wikipedia [en.wikipedia.org]

- 2. In vitro cardiac pharmacology of the new histamine H2-receptor agonist amthamine: comparisons with histamine and dimaprit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The new potent and selective histamine H2 receptor agonist amthamine as a tool to study gastric secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amthamine dihydrobromide | Histamine H2 Receptor Agonists: Tocris Bioscience [rndsystems.com]

- 5. Positive inotropic activity of the novel histamine H2-receptor agonist, amthamine, on the human heart in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. researchgate.net [researchgate.net]

- 8. H2 receptor antagonist - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the In Vivo Administration of 4-(2-Aminoethyl)thiazol-2-amine dihydrochloride

For Research Use Only. Not for use in diagnostic procedures.

Introduction

4-(2-Aminoethyl)thiazol-2-amine dihydrochloride is a member of the 2-aminothiazole class of heterocyclic compounds. This structural motif is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] The 2-aminothiazole scaffold is of significant interest to researchers in drug discovery and development due to its documented potential in various therapeutic areas, including but not limited to, antibacterial, antifungal, anti-inflammatory, anticancer, and antioxidant applications.[2][3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the prudent in vivo administration of this compound. The protocols outlined herein are based on established principles of preclinical research and data extrapolated from studies on structurally related aminothiazole derivatives. It is imperative to note that this compound is intended for research purposes only, and these guidelines should be adapted and validated within the context of specific experimental designs.

Preclinical Rationale and Mechanistic Considerations

The 2-aminothiazole core is a versatile pharmacophore that can be chemically modified to interact with a variety of biological targets.[5] Derivatives of 2-aminothiazole have been shown to exhibit a broad spectrum of pharmacological effects, making this compound a valuable tool for exploratory in vivo studies.[2][3]

Potential Therapeutic Applications:

-

Antibacterial Research: The 2-aminothiazole scaffold is a key component of some antibacterial agents.[4] In vivo studies could explore the efficacy of this compound in animal models of bacterial infection.

-

Anti-inflammatory Studies: Various 2-aminothiazole derivatives have demonstrated anti-inflammatory properties.[3] This compound could be investigated in models of acute or chronic inflammation.

-

Antioxidant Research: The aminothiazole nucleus has been associated with antioxidant activity.[6][7] In vivo models of oxidative stress can be employed to evaluate the protective effects of this compound.[8]

-

Oncology: The 2-aminothiazole moiety is present in some anticancer drugs.[5] Its potential as an anticancer agent could be explored in various cancer models.

Physicochemical Properties and Formulation

A critical aspect of successful in vivo studies is the appropriate formulation of the test compound. The dihydrochloride salt form of 4-(2-Aminoethyl)thiazol-2-amine suggests good aqueous solubility, which is a key factor in vehicle selection.

| Property | Value | Source |

| CAS Number | 89364-16-9 | [9] |

| Molecular Formula | C₅H₁₁Cl₂N₃S | [9] |

| Molecular Weight | 216.13 g/mol | [9] |

| Form | Solid | [10] |

| Predicted Solubility | Likely soluble in aqueous solutions |

Vehicle Selection and Preparation:

The choice of vehicle is paramount for ensuring the bioavailability and minimizing the toxicity of the administered compound.[11] For this compound, an aqueous-based vehicle is recommended as a starting point.

Recommended Vehicle:

-

Sterile Saline (0.9% NaCl): As an isotonic solution, sterile saline is a well-tolerated vehicle for many routes of administration, including intravenous, intraperitoneal, and subcutaneous.[12]

-

Phosphate-Buffered Saline (PBS): PBS can be used to maintain a stable pH, which may be important for the solubility and stability of the compound.[12]

Protocol for Vehicle Preparation (Sterile Saline):

-

Accurately weigh the desired amount of this compound.

-

In a sterile container, dissolve the compound in a known volume of sterile saline (0.9% NaCl).

-

Gently vortex or sonicate the solution to ensure complete dissolution.

-

Visually inspect the solution for any undissolved particulate matter. If present, the solution should be filtered through a 0.22 µm sterile filter.

-

Prepare fresh on the day of the experiment to ensure stability.

In Vivo Administration Protocols

The choice of administration route depends on the experimental objective, the desired pharmacokinetic profile, and the target organ system. The following are general guidelines for the administration of this compound in mice.

Experimental Workflow for In Vivo Administration:

Caption: A generalized workflow for the in vivo administration of a test compound.

Recommended Administration Routes and Volumes for Mice:

| Route of Administration | Recommended Volume | Needle Size (Gauge) | Notes |

| Intraperitoneal (IP) | < 2-3 mL | 25-27 | Offers systemic exposure, bypassing the first-pass metabolism to a large extent.[13] |

| Intravenous (IV) | < 0.2 mL (tail vein) | 27-30 | Provides 100% bioavailability and rapid onset of action. Requires a high level of technical skill.[13] |

| Subcutaneous (SC) | < 2-3 mL (in multiple sites) | 25-27 | Results in slower, more sustained absorption compared to IV or IP routes.[13] |

| Oral Gavage (PO) | Up to 10 mL/kg | 18-20 (bulb-tipped) | Simulates clinical oral administration but is subject to first-pass metabolism and potential degradation in the gastrointestinal tract.[13][14] Requires proper training to avoid injury.[15] |

This table is adapted from general guidelines for administration in mice.[13]

Step-by-Step Protocol for Intraperitoneal (IP) Injection in Mice:

-

Animal Restraint: Properly restrain the mouse to expose the abdomen.

-

Injection Site: Locate the injection site in the lower right or left quadrant of the abdomen to avoid the cecum, bladder, and other internal organs.

-

Needle Insertion: Insert the needle at a 15-30 degree angle.

-

Aspiration: Gently pull back on the plunger to ensure that the needle has not entered a blood vessel or organ.

-

Injection: Slowly and steadily inject the calculated volume of the compound solution.

-

Withdrawal: Carefully withdraw the needle and return the mouse to its cage.

-

Monitoring: Observe the animal for any immediate adverse reactions.

Safety and Toxicological Considerations

The 2-aminothiazole scaffold, while being a privileged structure, has also been identified as a potential "toxicophore".[1][16] This is due to its susceptibility to metabolic activation, which can lead to the formation of reactive metabolites that may cause toxicity.[1][16]

Potential Toxicities Associated with 2-Aminothiazoles:

-

Hepatotoxicity and Nephrotoxicity: Some thiazole derivatives have been shown to cause liver or kidney damage.[16]

-

Neurotoxicity: Chronic exposure to high doses of 2-aminothiazole has been associated with adverse effects on the nervous system.[17]

-

Gastrointestinal Irritation: Acute oral exposure to high doses may cause vomiting and diarrhea.[17]

Recommendations for Safety and Toxicology Assessment:

-

Dose-Ranging Studies: It is crucial to perform preliminary dose-ranging studies to determine the maximum tolerated dose (MTD) of this compound.

-

Clinical Observations: Closely monitor animals post-administration for any signs of toxicity, such as changes in weight, behavior, or physical appearance.

-

Histopathology: At the end of the study, consider collecting major organs (liver, kidney, spleen, etc.) for histopathological analysis to assess for any tissue damage.

Signaling Pathway and Mechanism of Action

The precise mechanism of action of this compound is not yet fully elucidated and will depend on the specific biological context being investigated. However, based on the known activities of other 2-aminothiazole derivatives, several potential signaling pathways may be involved.

Caption: Potential signaling pathways modulated by 2-aminothiazole derivatives.

Conclusion

This compound is a promising research compound with potential applications in a variety of in vivo studies. The protocols and information provided in these application notes are intended to serve as a starting point for researchers. It is essential to conduct thorough literature reviews, perform preliminary dose-finding and toxicity studies, and adhere to all institutional and national guidelines for the ethical use of laboratory animals. Careful experimental design and execution will be critical for obtaining reliable and reproducible data.

References

-

Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-biological interactions, 330, 109244. [Link]

-

Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. [Link]

-

Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. ResearchGate. [Link]

-

Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (2025). EXCLI Journal. [Link]

-

Elsadek, M. F., Ahmed, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules (Basel, Switzerland), 26(5), 1449. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

-

Li, Y., & Li, P. (2014). Solubilizing Vehicles for Oral Formulation Development. ResearchGate. [Link]

-

Hassan, M., & Aboul-Enein, H. Y. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future medicinal chemistry, 13(2), 177–196. [Link]

-

Routes and Volumes of Administration in Mice. (n.d.). University of Arizona. [Link]

-

Uchikawa, O., Fukatsu, K., Suno, M., Aono, T., & Doi, T. (1996). In vivo biological activity of antioxidative aminothiazole derivatives. Chemical & pharmaceutical bulletin, 44(11), 2070–2077. [Link]

-

Al-Ghorbani, M., Chebil, A., Al-Abdullah, E., Al-Farraj, E., & Al-Omair, M. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Molecules (Basel, Switzerland), 27(14), 4478. [Link]

-

Marx, J. O., & Vudathala, D. (2011). Administration of substances to laboratory animals: equipment considerations, vehicle selection, and solute preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614–620. [Link]

-

Routes of Administration. (n.d.). The Jackson Laboratory. [Link]

-

Pharmaceutical Cocrystals in Drug-Delivery Technologies: Advances from Rational Design to Therapeutic Applications. (2023). MDPI. [Link]

-

Hosseininezhad, S. (2022). Synthesis of 2-aminothiazole derivatives: A short review. ResearchGate. [Link]

-

What are the vehicles used to dissolve drugs for in vivo treatment?. (2014). ResearchGate. [Link]

-

How to Administer a Substance to a Mouse?. (2025). TransCure bioServices. [Link]

-

Method for voluntary oral administration of drugs in mice. (2021). ResearchGate. [Link]

-

Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]

-

Benzo(d)thiazol-2-amine. (n.d.). PubChem. [Link]

-

4-(2-Aminoethyl)-5-ethyl-1,3-thiazol-2-amine. (n.d.). PubChem. [Link]

-

2-Aminothiazole-4-carboxylic acid. (n.d.). PubChem. [Link]

Sources

- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. excli.de [excli.de]

- 7. mdpi.com [mdpi.com]

- 8. In vivo biological activity of antioxidative aminothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 89364-16-9|this compound|BLD Pharm [bldpharm.com]

- 10. Ethyl 2-amino-1,3-thiazole-4-carboxylate CAS#: 5398-36-7 [m.chemicalbook.com]

- 11. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. cea.unizar.es [cea.unizar.es]

- 14. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

4-(2-Aminoethyl)thiazol-2-amine dihydrochloride solution preparation and stability

Application Note: Preparation and Stability of 4-(2-Aminoethyl)thiazol-2-amine Dihydrochloride

Abstract

This technical guide provides a standardized protocol for the solubilization, handling, and storage of This compound , a structural analog of the selective histamine H2 receptor agonist Amthamine. Due to the hygroscopic nature of the dihydrochloride salt and the oxidation susceptibility of the 2-aminothiazole moiety, strict adherence to preparation workflows is required to maintain reagent integrity. This document outlines the physicochemical properties, step-by-step stock solution preparation, and stability data to ensure reproducibility in biological assays and medicinal chemistry applications.

Physicochemical Profile

Understanding the fundamental properties of the compound is the first step in designing a robust protocol.

| Property | Specification | Notes |

| Chemical Name | This compound | Also referred to as 2,4-Diaminothiazole derivative. |

| CAS Number | 89364-16-9 | Distinct from Amthamine dihydrobromide (CAS 142457-00-9). |

| Molecular Formula | C₅H₉N₃S[1] · 2HCl | Dihydrochloride salt form. |

| Molecular Weight | 216.13 g/mol | Base MW: ~143.21 g/mol + 2x HCl (36.46). |

| Appearance | White to off-white crystalline solid | Highly hygroscopic. |

| Solubility | Water: ≥ 100 mMDMSO: ≥ 50 mMEthanol: Low/Sparingly | Aqueous solutions are acidic (pH ~4-5). |

| pKa | ~6.8 (imidazole-like nitrogen) | Estimates based on thiazole ring chemistry. |

Preparation Protocol

Materials Required

-

Compound: this compound (Store at -20°C, desiccated).

-

Solvent: Sterile Nuclease-Free Water (for biological assays) or Anhydrous DMSO (for chemical libraries).

-

Filtration: 0.22 µm PVDF or PES syringe filter (Low protein binding).

-

Vials: Amber glass vials (light protection) or opaque polypropylene tubes.

Stock Solution Calculation (Example: 10 mM Stock)

To prepare 10 mL of a 10 mM stock solution:

Step-by-Step Solubilization Workflow

-

Equilibration: Remove the product vial from -20°C storage and allow it to equilibrate to room temperature (RT) for 15 minutes inside a desiccator. Critical: Opening a cold vial introduces condensation, degrading the hygroscopic solid.

-

Weighing: Weigh 21.61 mg of the solid into a sterile microcentrifuge tube.

-

Dissolution:

-

Add 10 mL of Sterile Water (or DMSO).

-

Vortex gently for 30-60 seconds. The salt should dissolve rapidly.

-

Note: If using DMSO, the solution may warm slightly due to solvation enthalpy.

-

-

Sterilization: Pass the solution through a 0.22 µm syringe filter into a sterile amber vial.

-

Aliquoting: Dispense into single-use aliquots (e.g., 100 µL or 500 µL) to avoid freeze-thaw cycles.

Stability and Storage

The stability of 2-aminothiazoles is compromised by oxidative stress and hydrolysis. The dihydrochloride salt provides stability in the solid state but creates an acidic environment in solution.

Solid State Stability

-

Condition: -20°C, Desiccated, Dark.

-

Shelf Life: >2 years if kept dry.

-

Risk: Moisture absorption leads to hydrolysis and "caking."

Solution Stability

| Solvent | Temperature | Stability Duration | Mechanism of Degradation |

| Water | -80°C | 6 Months | Stable if frozen immediately. |

| Water | -20°C | 1 Month | Gradual oxidation. |

| Water | +4°C | < 1 Week | Hydrolysis/Oxidation risk. |

| PBS (pH 7.4) | RT / +4°C | < 24 Hours | High Risk: Neutral pH accelerates oxidation of the amine. |

| DMSO | -20°C | 3-6 Months | Relatively stable; avoid water contamination. |

Critical Control Point: Do not store aqueous solutions at neutral pH (e.g., in culture media) for extended periods. Prepare working dilutions immediately before use.

Visualizations

Figure 1: Preparation & Quality Control Workflow

This diagram outlines the logical flow from solid handling to validated stock solution, emphasizing the "No Freeze-Thaw" rule.

Caption: Step-by-step protocol ensuring sterility and minimizing oxidative degradation.

Figure 2: Chemical Property Network

A visualization of the compound's structural features and their impact on handling requirements.

Caption: Interdependency of chemical properties dictating storage and handling requirements.[2]

Biological Application Context

-

Receptor Target: Histamine H2 Receptor (Agonist).[3]

-

Working Concentration: Typically 10 nM – 10 µM for in vitro assays.

-

Control Reagents:

-

Dilution Strategy: Dilute the acidic stock solution (10 mM) at least 1:1000 into buffered media (pH 7.4) to minimize pH shock to cells.

References

-

PubChem. "4-(2-Aminoethyl)thiazol-2-amine".[5] National Center for Biotechnology Information. Accessed October 2023. Link

-

Eriks, J. C., et al. (1992). "Histamine H2-receptor agonists.[3] Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles." Journal of Medicinal Chemistry, 35(17), 3239–3246.[3] Link

-

ChemScene. "4-(2-Aminoethyl)thiazol-2-amine dihydrobromide Product Data". ChemScene Catalog. Link

-

Tocris Bioscience. "Histamine dihydrochloride Technical Data". Tocris. Link

-

FDA. "Guidance for Industry: Stability Testing of New Drug Substances and Products". U.S. Food and Drug Administration. Link

Sources

- 1. This compound,(CAS# 89364-16-9)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. SYNTHESIS OF HISTAMINE DIHYDROCHLORIDE - Patent 1140857 [data.epo.org]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 4-(2-Aminoethyl)-5-ethyl-1,3-thiazol-2-amine | C7H13N3S | CID 82503279 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Throughput Screening of 4-(2-Aminoethyl)thiazol-2-amine dihydrochloride

A Guide for Researchers in Drug Discovery

Introduction: The Promise of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] Derivatives of 2-aminothiazole have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents.[3] Their therapeutic versatility stems from their ability to interact with a variety of biological targets, acting as ligands for receptors and inhibitors of enzymes.[2][3] 4-(2-Aminoethyl)thiazol-2-amine dihydrochloride, the subject of this guide, is a member of this promising class of compounds. Its structural features suggest its potential as a candidate for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of cellular pathways.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in HTS. It offers a detailed protocol for a competitive binding assay using fluorescence polarization, a robust and widely used HTS technique.[4][5][6] Furthermore, it outlines the necessary steps for assay development, data analysis, and hit validation, ensuring scientific integrity and reliability.

Understanding the Target: A Hypothetical Kinase Inhibition Assay

Given that many 2-aminothiazole derivatives have been identified as kinase inhibitors, this application note will focus on a hypothetical HTS campaign to identify inhibitors of a protein kinase, herein referred to as "Kinase-X".[7][8][9] Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer.[7][10]

The proposed assay is a competitive binding assay based on fluorescence polarization (FP).[4][5][6] In this format, a fluorescently labeled ligand (tracer) with a known affinity for Kinase-X is used. When the tracer is bound to the larger kinase molecule, its tumbling in solution is slowed, resulting in a high FP signal.[11][12] Small molecules from a compound library, such as this compound, that bind to the same site on the kinase will displace the tracer.[12] This displacement leads to a decrease in the FP signal, indicating a potential "hit".[11][12]

Experimental Workflow and Protocols

A successful HTS campaign requires meticulous planning and execution, from initial assay development to hit confirmation.[13][14]

Assay Development and Optimization

Before initiating a large-scale screen, the FP assay must be optimized to ensure its robustness and suitability for HTS.[15][16]

Key Optimization Parameters:

-

Tracer Concentration: The optimal tracer concentration should be determined by titration to find a balance between a sufficient signal window and sensitivity to competitive inhibition.

-

Kinase-X Concentration: The kinase concentration should be titrated to achieve a significant shift in the FP signal upon tracer binding, typically aiming for 50-80% of the maximal binding.

-

DMSO Tolerance: The assay's tolerance to dimethyl sulfoxide (DMSO), the solvent typically used for compound libraries, must be evaluated to ensure it does not significantly affect the assay performance.[17] A final DMSO concentration of ≤1% is generally acceptable for biochemical assays.[17]

-

Signal Stability: The stability of the FP signal over time should be assessed to determine the appropriate incubation and read times for the HTS.[16]

Table 1: Hypothetical Assay Optimization Data

| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal |

| Tracer Concentration | 1 nM | 5 nM | 10 nM | 5 nM |

| Kinase-X Concentration | 10 nM | 20 nM | 50 nM | 20 nM |

| Signal Window (mP) | 80 mP | 150 mP | 145 mP | 150 mP |

| Z'-factor | 0.65 | 0.85 | 0.82 | 0.85 |

High-Throughput Screening Protocol

This protocol is designed for a 384-well microplate format, a common choice for HTS to increase throughput and reduce reagent consumption.[13]

Materials and Reagents:

-

This compound (and other library compounds) dissolved in 100% DMSO.

-

Kinase-X, purified protein.

-

Fluorescently labeled tracer specific for Kinase-X.

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).

-

384-well, low-volume, black microplates.

-

Microplate reader capable of measuring fluorescence polarization.

Step-by-Step Protocol:

-

Compound Plating: Using an automated liquid handler, dispense 50 nL of each library compound solution (including this compound) into the wells of the 384-well plate. For controls, dispense 50 nL of DMSO into designated wells (negative control) and a known Kinase-X inhibitor (positive control).

-

Kinase-X Addition: Add 5 µL of Kinase-X solution (at 2X the final optimized concentration) to all wells.

-

Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

-

Tracer Addition: Add 5 µL of the fluorescent tracer solution (at 2X the final optimized concentration) to all wells.

-

Final Incubation: Mix the plate and incubate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

-

Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters for the chosen fluorophore.

Data Analysis and Hit Identification

The raw FP data is analyzed to identify compounds that significantly reduce the signal.

Data Normalization:

The percentage of inhibition for each compound is calculated using the following formula:

% Inhibition = 100 * (1 - (FP_compound - FP_positive_control) / (FP_negative_control - FP_positive_control))

Quality Control:

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[17] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[17]

Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

Hit Selection:

A "hit" is defined as a compound that exhibits a statistically significant level of inhibition. A common threshold for hit selection is a percent inhibition greater than three times the standard deviation of the negative controls.

Caption: Hypothetical Kinase-X Signaling Pathway.

Conclusion

This compound, with its 2-aminothiazole core, represents a valuable starting point for drug discovery campaigns. This application note provides a robust framework for its evaluation in a high-throughput screening setting. By employing a well-characterized assay, such as the fluorescence polarization-based competitive binding assay, and adhering to rigorous data analysis and validation principles, researchers can effectively screen this and other compounds to identify promising new therapeutic leads. The detailed protocols and workflows presented here are intended to serve as a practical guide to facilitate the successful implementation of HTS in academic and industrial research environments.

References

-

BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]

-

Journal of Biomolecular Screening. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH. Retrieved from [Link]

-

BellBrook Labs. Using an HTS Ready Assay for PLK1 Inhibitor Screening. Retrieved from [Link]

-

National Center for Biotechnology Information. Assay Guidance Manual. NCBI Bookshelf - NIH. Retrieved from [Link]

-

International Journal of Medicinal Chemistry. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC - NIH. Retrieved from [Link]

-

BioTechnologia. (2016). Cell-based assays in high-throughput mode (HTS). Retrieved from [Link]

-

Lifescience Global. (2013). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]

-

BellBrook Labs. From Lab to Lead: Using Fluorescence Polarization in Drug Development. Retrieved from [Link]

-

PubMed. (2016). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Retrieved from [Link]

-

EU-OPENSCREEN. HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. Retrieved from [Link]

-

Molecules. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

-

PubMed. (2013). Application of Fluorescence Polarization in HTS Assays. Retrieved from [Link]

-

Anticancer Research. (2009). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Retrieved from [Link]

-

Molecular Devices. Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

-

Acta Chimica Slovenica. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Retrieved from [Link]

-

ResearchGate. (2012). Cell-Based Assays for High-Throughput Screening: Methods and Protocols. Retrieved from [Link]

-

Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

-

Pharmaffiliates. N-(4-(2-Amino-2-oxoethyl)thiazol-2-yl)-2-(2-aminothiazol-4-yl)acetamide. Retrieved from [Link]

-

bioRxiv. (2021, June 18). A Robust High-throughput Fluorescent Polarization Assay for the Evaluation and Screening of SARS-CoV-2 Fusion Inhibitors. Retrieved from [Link]

-

Molecules. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012, May 1). HTS Assay Validation. Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

-

PubChem. 2-Aminothiazole-4-carboxylic acid. Retrieved from [Link]

-

MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

- Google Patents. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bellbrooklabs.com [bellbrooklabs.com]

- 6. Application of Fluorescence Polarization in HTS Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bellbrooklabs.com [bellbrooklabs.com]

- 8. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 11. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

- 12. biorxiv.org [biorxiv.org]

- 13. bmglabtech.com [bmglabtech.com]

- 14. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research [ar.iiarjournals.org]

- 15. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. eu-openscreen.eu [eu-openscreen.eu]

Application Note: Aminothiazole Scaffolds in Medicinal Chemistry

[1][2][3][4]

Executive Summary

The 2-aminothiazole moiety is a "privileged scaffold" in modern drug discovery, serving as a core pharmacophore in over 15 FDA-approved therapeutics (e.g., Dasatinib, Abemaciclib). Its utility stems from its ability to mimic the urea functionality, engaging in critical hydrogen-bonding networks within enzyme active sites—particularly the ATP-binding hinge region of protein kinases. However, this scaffold is not without liability; it requires rigorous optimization to mitigate metabolic instability (sulfur oxidation) and Pan-Assay Interference (PAINS) behavior. This guide provides a validated roadmap for synthesizing, applying, and optimizing aminothiazoles for high-affinity target engagement.

Part 1: Structural Rationale & Pharmacophore Design

The 2-aminothiazole ring is electronically amphoteric. The endocyclic nitrogen (N3) acts as a hydrogen bond acceptor, while the exocyclic amino group (C2-NH2) serves as a hydrogen bond donor. This "Donor-Acceptor" motif is geometrically optimized to bind with the backbone carbonyl and amide NH groups of the kinase hinge region.

Mechanism of Action: The Hinge Binder

In kinase inhibition, the aminothiazole aligns with the ATP-binding pocket. The diagram below illustrates the canonical binding mode, using Dasatinib (Src/Abl inhibitor) as the archetype.

Figure 1: Canonical binding mode of 2-aminothiazoles within the kinase ATP-binding pocket. The scaffold establishes a bidentate H-bond network essential for nanomolar potency.

Part 2: Validated Synthetic Protocol (Hantzsch Condensation)

While various methods exist (e.g., C-H activation), the Hantzsch Thiazole Synthesis remains the gold standard for library generation due to its reliability and modularity.

Protocol: Synthesis of 4-Aryl-2-Aminothiazoles

Objective: Synthesize a library of 4-substituted-2-aminothiazoles from

Reagents & Materials

-

Substrate A:

-Bromoacetophenone derivative (1.0 equiv) -

Substrate B: Thiourea (1.1 equiv)

-

Solvent: Ethanol (Absolute) or Methanol

-

Base:

(saturated aqueous) -

Monitoring: TLC Plates (Silica gel 60 F254), UV Lamp (254 nm)

Step-by-Step Methodology

-

Activation: Dissolve the

-bromoacetophenone (1.0 mmol) in Ethanol (5 mL) in a round-bottom flask. Note: Ensure the ketone is fully solubilized before adding thiourea to prevent clumping. -

Condensation: Add Thiourea (1.1 mmol) in one portion.

-

Reflux: Heat the mixture to reflux (

) for 1–2 hours.-

Self-Validation Checkpoint: The reaction typically turns from clear to a pale yellow suspension. Monitor by TLC (Eluent: 1:1 Hexane/EtOAc). The starting bromide (

) should disappear, and a polar baseline spot (hydrobromide salt of the product) should appear.

-

-

Precipitation: Cool the reaction to room temperature. The thiazole often precipitates as the HBr salt.

-

Neutralization (Critical Step): Pour the reaction mixture into saturated

(20 mL). Stir vigorously for 15 minutes.-

Why? This liberates the free base 2-aminothiazole, which is less soluble in water than the salt, maximizing yield.

-

-

Isolation: Filter the resulting precipitate via vacuum filtration. Wash with cold water (

mL) to remove inorganic salts. -

Purification: Recrystallize from hot Ethanol/Water (9:1) if necessary.

Analytical Endpoints (Data Table)

| Parameter | Expected Observation | Failure Mode Indicator |

| Appearance | White to pale yellow solid | Dark brown oil (decomposition/oxidation) |

| 1H NMR (DMSO-d6) | Singlet at | Missing singlet = Ring not formed |

| 1H NMR (Exchange) | Broad singlet at | Sharp singlet integrating to 1H (mono-alkylation error) |

| Yield | > 85% | < 40% (Incomplete neutralization or wet solvent) |

Part 3: Therapeutic Applications & Optimization

Oncology: Kinase Inhibition

As detailed in Part 1, the scaffold is a hinge binder.

-

Application: Targeting Src, Abl, and CDK families.

-

Optimization Strategy: The C5 position of the thiazole ring points toward the solvent front (in Src/Abl). This allows for the attachment of solubilizing groups (e.g., piperazine tails in Dasatinib) without disrupting the hinge binding.

Infectious Disease: Prion & Bacterial Targets

Aminothiazoles have shown efficacy in reducing PrP-res (protease-resistant prion protein) levels.

-

Challenge: Blood-Brain Barrier (BBB) permeability.

-

Protocol: Use Parallel Artificial Membrane Permeability Assay (PAMPA) early in the screening cascade.

-

Standard: Verapamil (

cm/s). -

Target: 2-aminothiazoles should exhibit

cm/s for CNS indication.

-

Part 4: Troubleshooting & Liability Management

The "Achilles' Heel" of aminothiazoles is their potential to act as PAINS (Pan-Assay Interference Compounds) or metabolic liabilities.

Decision Matrix: Liability Assessment

Follow this logic flow to validate your hits.

Figure 2: Decision matrix for filtering aminothiazole hits. C5-blocking is a primary rescue strategy for metabolic instability.

Critical Troubleshooting Steps

-

Metabolic Hotspots: The sulfur atom and the C5 carbon are prone to CYP450-mediated oxidation.

-

Solution: Introduce electron-withdrawing groups (F, Cl) or steric blocks (Methyl) at the C5 position to hinder enzymatic attack.

-

-

False Positives (PAINS): Some aminothiazoles chelate metals or form aggregates.

-

Validation: Always run the assay with and without 0.01% Triton X-100. If potency shifts significantly, the compound is likely an aggregator (false positive).

-

References

-

Das, J., et al. (2006).[1] "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of Dasatinib (BMS-354825)."[1] Journal of Medicinal Chemistry. [Link][1]

-

Luo, Y., et al. (2020). "2-Aminothiazoles in Drug Discovery: Privileged Structures or Toxicophores?" Chemico-Biological Interactions. [Link]

-

Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry. [Link]

-

Gallardo-Godoy, A., et al. (2011). "2-Aminothiazoles as Therapeutic Leads for Prion Diseases." Journal of Medicinal Chemistry. [Link]

Troubleshooting & Optimization

4-(2-Aminoethyl)thiazol-2-amine dihydrochloride reaction byproducts and purification

[1][2]

Topic: Synthesis, Impurity Profiling, and Purification of Amthamine Dihydrochloride Audience: Medicinal Chemists, Process Development Scientists Document ID: TSC-THZ-004 Version: 2.1 (Current)[1]

Product Profile & Application Context

Chemical Name: 4-(2-Aminoethyl)thiazol-2-amine dihydrochloride Common Name: Amthamine Dihydrochloride CAS Registry: 142437-66-9 (related base/bromide forms often cited; HCl salt is custom) Role: Selective Histamine H2 Receptor Agonist; Fragment-based Drug Discovery (FBDD) building block.[2][1]

This compound is a diamine salt.[2] The presence of two protonatable nitrogens (the primary aliphatic amine and the thiazole ring nitrogen) necessitates careful pH control during isolation. The dihydrochloride form is significantly more hygroscopic than the monohydrochloride or hydrobromide, leading to specific handling challenges described below.

Synthesis & Reaction Profiling (The "Why" of Byproducts)

The industry-standard route utilizes the Hantzsch Thiazole Synthesis , condensing thiourea with a protected

Mechanism & Impurity Generation

The Hantzsch reaction is robust but prone to specific side reactions if stoichiometry is uncontrolled.[2]

| Impurity Type | Origin | Diagnostic Signal (LC/NMR) |

| Unreacted Thiourea | Excess reagent or incomplete conversion.[2][1] | Highly polar; elutes near void volume in Reverse Phase HPLC.[2] |

| "Hantzsch Polymer" | Polymerization of the | Broad baseline hump in NMR; insoluble gum.[2] |

| The product (a strong nucleophile) attacks unreacted | M+ mass of [2x Product - HCl].[2][1] Late eluting peak.[2] | |

| Regioisomers | Formation of 2-imino-2,3-dihydrothiazoles (favored in highly acidic media during cyclization).[2][1] | Distinct shift in C5-H proton in |

Visualizing the Pathway

The following diagram maps the critical control points where impurities are generated.[2]

Caption: Figure 1. Reaction pathway highlighting the "Over-alkylation" risk (Red) and carryover risks (Yellow).[1]

Troubleshooting Guide (FAQ)

Q1: The product turned into a sticky, brown oil after filtration. Why?

Diagnosis: Hygroscopicity and Oxidation.[2]

-

Cause 1: The dihydrochloride salt is extremely hygroscopic.[2] If filtered in humid air without a nitrogen blanket, it absorbs atmospheric water, dissolving itself into an "oil."[1]

-

Cause 2: Thiazoles are electron-rich and prone to oxidation, turning brown.[2]

-

Solution:

Q2: I see a persistent impurity at 0.5 RRT (Relative Retention Time).

Diagnosis: Unreacted Thiourea.

-

Context: Thiourea is very polar and often co-crystallizes with amine salts.[2]

-

Fix: Do not rely on simple recrystallization.[2] Use the "Base-Acid Swing" protocol (see Section 4) to wash away the neutral/water-soluble thiourea before re-forming the salt.[2]

Q3: My elemental analysis shows low Carbon/Nitrogen but high Chlorine.

Diagnosis: Salt Stoichiometry Mismatch.

-

Context: You likely have trapped HCl or the tri-hydrochloride species (rare but possible with high molarity acid).[1] Alternatively, you have significant inorganic salt contamination (NaCl/KCl) if you neutralized with carbonate and didn't desalinate.[1]

-

Fix: Recrystallize from MeOH/Et2O to remove inorganic salts (which are insoluble in organic solvents).

Purification Protocols

Protocol A: The "Base-Acid Swing" (Recommended for Purity < 90%)

This method leverages the solubility differences between the free base and the salt to remove non-basic impurities (like thiourea).[1]

-

Dissolution: Dissolve crude salt in minimum water (10 mL/g).

-

Basification: Cool to 0°C. Add 2M NaOH dropwise until pH > 12. The free base diamine is highly water-soluble, so do not expect precipitation .[2]

-

Extraction: Continuously extract with DCM/Isopropanol (3:1 ratio) x 5 times. Note: Simple DCM will not extract this polar diamine effectively.

-

Drying: Dry organic layer over anhydrous

. Filter. -

Salt Formation:

-

Isolation: Filter under Nitrogen. Wash with cold diethyl ether.[2]

Protocol B: Recrystallization (For Purity > 95%)[1][2]

-

Solvent: Boiling Methanol (primary) + Diethyl Ether (anti-solvent).[2][1]

-

Procedure: Dissolve solid in minimum boiling MeOH. Remove from heat. Add Et2O dropwise until turbidity just appears.[2] Cap and cool slowly to 4°C.

Purification Decision Tree

Caption: Figure 2.[2][1][3] Decision matrix for selecting the appropriate purification strategy.

Analytical Validation

When validating the purified this compound, look for these specific markers:

| Technique | Parameter | Expected Value | Notes |

| Thiazole C5-H | If doublet, suspect regioisomer. | ||

| Ethyl Chain | Two triplets ( | Integration must be 2:[2][1]2. | |

| HPLC | Purity | > 98.0% (AUC) | Use ion-pairing buffer (e.g., 0.1% TFA) to prevent peak tailing of the amine.[2][1] |

| Chloride Content | Titration | ~32-34% w/w | Theoretical for C |

References

-

Hantzsch Thiazole Synthesis Mechanism & Conditions

-

Amthamine Dihydrobromide/Chloride Properties

-

Purification of Polar Aminothiazoles

-

Handling of Hygroscopic Amine Salts

Light sensitivity and storage conditions for 4-(2-Aminoethyl)thiazol-2-amine dihydrochloride

Status: Operational Ticket ID: CHEM-SUP-89364 Subject Matter Expert: Senior Application Scientist, Receptor Pharmacology Unit

Executive Summary

You have inquired about 4-(2-Aminoethyl)thiazol-2-amine dihydrochloride (CAS: 89364-16-9).[1] This compound is a structural analog of histamine and a selective agonist for the Histamine H2 receptor . It is structurally related to Amthamine , distinguished only by the absence of a methyl group on the thiazole ring.

While often overshadowed by Amthamine in literature, this compound shares the same critical physicochemical vulnerabilities: extreme hygroscopy (due to the dihydrochloride salt form) and susceptibility to photo-oxidation (due to the electron-rich thiazole ring).

This guide replaces standard datasheets with a field-proven troubleshooting framework to ensure the reproducibility of your biological assays.

Part 1: Critical Storage & Handling (The "Must-Knows")

The most common cause of experimental failure with this compound is not chemical degradation, but stoichiometric error caused by moisture absorption .

Q1: Is this compound light-sensitive?

A: Yes, treat as light-sensitive. While not as rapidly photolabile as some fluorophores, thiazole-containing amines are prone to photo-oxidation, particularly in solution. The electron-rich sulfur and nitrogen atoms in the thiazole ring can form radical intermediates upon prolonged exposure to UV or high-intensity visible light.

-

Solid State: Store in amber vials.

-

In Solution: Protect from light during incubation. If your experiment runs >4 hours on a benchtop, wrap reservoirs in foil.

Q2: The powder turned sticky/clumped. Is it ruined?

A: It is likely chemically intact but stoichiometrically compromised. The dihydrochloride (2HCl) salt form is hygroscopic . It avidly pulls water from the atmosphere.

-

The Risk: If you weigh 10 mg of "sticky" powder, you might only be adding 7 mg of compound and 3 mg of water. This introduces a ~30% error in your molarity calculations, leading to right-shifted dose-response curves (lower apparent potency).

-

The Fix: If the compound has liquefied, it is best to discard it for quantitative work. For qualitative work, re-verify concentration via HPLC.

Q3: What is the optimal storage protocol?

A: Follow the "Desiccate & Dark" rule.

-

Long-term: -20°C in a sealed container with desiccant silica gel.

-

Short-term (Bench): Keep in a desiccator when not weighing.

Part 2: Solution Stability & Preparation (The "How-To")

Solubility & Storage Matrix

| Solvent | Max Solubility | Storage (Stock) | Storage (Working) | Notes |

| Water | ~50–100 mM | -20°C (1 month) | Fresh Only | pH will be acidic (~pH 3-4). Neutralize if high conc. is used in buffer. |

| DMSO | ~100 mM | -20°C (3-6 months) | < 24 Hours | Preferred for stock solutions due to antimicrobial properties and stability. |

| Ethanol | Low/Variable | Not Recommended | N/A | Solubility is poor for the dihydrochloride salt. |

Protocol: Handling Hygroscopic Salts (The "Warm-Up" Rule)

Failure to follow this step is the #1 reason for condensed moisture inside the vial.

Figure 1: Critical workflow for handling hygroscopic dihydrochloride salts to prevent hydration errors.

Part 3: Biological Context & Troubleshooting

Q4: I see no response in my assay. What went wrong?

A: Check your buffer pH and receptor coupling.

-

pH Crash: Dissolving a dihydrochloride salt in a weak buffer (like low-molarity PBS) can drop the pH significantly. Acidic conditions can inhibit receptor binding or kill cells. Always check pH after adding the drug.

-

Receptor Context: This compound is an H2 Agonist .[2] It signals via the Gs-protein pathway.[3] If you are measuring Calcium (Gq pathway), you will see no signal unless you are looking for downstream crosstalk or using a promiscuous G-protein.

Mechanism of Action: H2 Receptor Signaling

The following diagram illustrates the specific pathway activated by 4-(2-Aminoethyl)thiazol-2-amine. Use this to validate your readout (e.g., are you measuring cAMP or pCREB?).

Figure 2: Signal transduction pathway for H2 receptor agonists. Primary readout should be cAMP accumulation.

References

-

Panula, P., et al. (2015). International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors.[2][3][4][5][6][7] Pharmacological Reviews, 67(3), 601–655. (Context on H2 agonist structural requirements). Retrieved from [Link]

-

Eriksen, K., et al. (1993). Amthamine, a new potent and selective histamine H2-receptor agonist. European Journal of Pharmacology, 233(3), 227-233. (Reference for the methylated analog and thiazole stability). Retrieved from [Link]

-

HepatoChem. (n.d.). How do you handle hygroscopic salts? (General protocol for dihydrochloride salt handling). Retrieved from [Link]

For further assistance, please reply to this ticket with your specific assay buffer composition and observed EC50 values.

Sources

- 1. 89364-16-9|this compound|BLD Pharm [bldpharm.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Histamine H2 receptor - Wikipedia [en.wikipedia.org]

- 4. Histamine dihydrochloride | Histamine H1 Receptors | Tocris Bioscience [tocris.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Distinct roles of histamine H1- and H2-receptor signaling pathways in inflammation-associated colonic tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Histamine receptor signaling in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Comparing 4-(2-Aminoethyl)thiazol-2-amine dihydrochloride to Amthamine

This guide provides a technical comparison between 4-(2-Aminoethyl)thiazol-2-amine dihydrochloride and Amthamine , designed for researchers investigating Histamine H2 receptor pharmacology.

Subject: Histamine H2 Receptor Agonism & Selectivity Profiling

Executive Summary

Amthamine is the superior pharmacological tool for studying Histamine H2 receptors (H2R) due to its enhanced potency and rigorous selectivity profile. It is essentially an optimized derivative of the thiazole-based histamine analogue series.

This compound (often referred to as 2-amino-4-thiazolylethylamine) serves as a structural prototype. While it retains H2R agonism, it lacks the hydrophobic stabilization provided by the methyl group found in Amthamine, resulting in lower potency. It is primarily useful in Structure-Activity Relationship (SAR) studies to define the steric requirements of the H2R binding pocket.

| Feature | Amthamine | 4-(2-Aminoethyl)thiazol-2-amine |

| Role | High-Performance H2 Agonist | Structural Prototype / SAR Control |

| Potency (pD2) | High (6.2 - 6.7) | Moderate (< 6.[1]0) |

| Selectivity | High H2; Negligible H1; Weak H3 | H2 Selective (vs H1) |

| Chemical Stability | High (Thiazole ring) | High (Thiazole ring) |

Chemical & Structural Analysis

The pharmacological divergence between these two compounds stems from a specific structural modification: the addition of a methyl group at the 4-position of the thiazole ring in Amthamine.[1]

Structural Logic[2]

-

Histamine (Reference): Contains an imidazole ring. Tautomerism between N(tau) and N(pi) is critical for activation.

-

4-(2-Aminoethyl)thiazol-2-amine: Replaces imidazole with a 2-aminothiazole ring. The 2-amino group mimics the basicity and hydrogen-bonding capability of the imidazole/guanidine moiety found in other H2 agonists (like Dimaprit).

-

Amthamine: Adds a methyl group to the thiazole ring.[1] This methyl group fits into a hydrophobic sub-pocket of the H2 receptor, stabilizing the active conformation and increasing affinity.

Visualization of Structural Relationship

Figure 1: Structural evolution from Histamine to Amthamine. The transition to the thiazole core confers H2 selectivity, while methylation optimizes potency.

Pharmacological Profile[5][6][7][8]

Mechanism of Action

Both compounds act as Full Agonists at the H2 receptor.[1] Upon binding, they induce a conformational change that couples the receptor to the Gs alpha subunit . This activates Adenylyl Cyclase (AC), triggering the conversion of ATP to cAMP.

Comparative Data

| Parameter | Amthamine | 4-(2-Aminoethyl)thiazol-2-amine | Context/Notes |

| H2 Potency (pD2) | 6.21 - 6.72 | ~5.0 - 5.5 (Estimated) | Amthamine is roughly equipotent to Histamine but more selective.[1] |

| H1 Affinity | Negligible | Negligible | Both lack the specific binding determinants for H1 activation.[1] |

| H3 Affinity | Weak Agonist (pD2 ~4.[1]7) | Low / Unknown | Amthamine has weak H3 activity, but the selectivity ratio H2/H3 is favorable. |

| Receptor Binding | Asp98 & Asp186 | Asp98 & Asp186 | Both interact with Aspartate residues in TM3 and TM5. |